molecular formula C20H26N2O3S B2896388 (4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1796969-66-8

(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Cat. No. B2896388
CAS RN: 1796969-66-8
M. Wt: 374.5
InChI Key: MYQNUYWCXPAGBQ-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, also known as PIPER, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PIPER is a small molecule that belongs to the class of piperidinyl indoles and is structurally similar to other compounds that have shown promising results in treating various diseases.

Scientific Research Applications

Synthesis and Characterization

Research into compounds with complex structures, including those related to "(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone", often focuses on synthesis and characterization. Studies reveal methodologies for the synthesis of these compounds using various techniques, including microwave-assisted synthesis, which is highlighted by its efficiency in yielding high-purity products in shorter reaction times. For example, the synthesis of pyrazoline derivatives showed significant antiinflammatory and antibacterial activities, indicating the potential for similar compounds to possess biological activities (Ravula et al., 2016).

Crystal Structure Analysis

Crystallographic studies provide insights into the molecular structure, offering a foundation for understanding the chemical behavior of these compounds. For instance, the detailed crystal structure of related compounds aids in the exploration of intermolecular interactions, which are crucial for predicting the reactivity and stability of the molecules under different conditions (Huang et al., 2021).

Biological Activity

Several studies have investigated the antimicrobial activities of compounds structurally similar to "(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone". These compounds exhibit promising antimicrobial properties against a range of bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents. The incorporation of various functional groups can significantly influence the biological activity, highlighting the importance of structural modification in drug design (Kumar et al., 2012).

Theoretical Calculations and Molecular Docking

Theoretical studies, including density functional theory (DFT) calculations and molecular docking, are instrumental in predicting the chemical properties and biological interactions of these compounds. Such computational approaches enable the identification of reactive sites and potential binding modes to biological targets, facilitating the rational design of molecules with enhanced activity or specificity (Huang et al., 2021).

properties

IUPAC Name

[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16(2)15-26(24,25)19-9-13-22(14-10-19)20(23)17-5-7-18(8-6-17)21-11-3-4-12-21/h3-8,11-12,16,19H,9-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQNUYWCXPAGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-pyrrol-1-yl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

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